

16-Epiestriol CAS number and IUPAC nomenclature.

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Compound of Interest

Compound Name: 16-Epiestriol

Cat. No.: B195161

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In-Depth Technical Guide to 16-Epiestriol

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

Chemical Identity of **16-Epiestriol**

Identifier	Value	Source
CAS Number	547-81-9	[1] [2] [3] [4] [5]
IUPAC Name	(8R,9S,13S,14S,16S,17R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol	[1] [6]
Synonyms	16 β -Epiestriol, Epioestriol, 16 β -Hydroxy-17 β -estradiol, Actriol	[6]
Molecular Formula	C18H24O3	[1] [2] [4]
Molecular Weight	288.38 g/mol	[2]

Biological Activity and Quantitative Data

16-Epiestriol, a metabolite of the endogenous estrogen estrone, has demonstrated notable biological activities, particularly in the realms of anti-inflammatory and antibacterial action.^{[7][8]}^[9] Unlike conventional steroidal anti-inflammatory drugs, **16-Epiestriol** exhibits these properties without associated glycogenic activity, making it a compound of significant interest for further investigation.^[8]

Quantitative Analysis of Biological Activity

Biological Activity	Test Organism/System	Method	Result	Source
Anti-inflammatory	Carrageenan-induced paw edema in rats	In vivo	More than twice as effective as hydrocortisone on an equimolar basis in preventing edema. ^[8] Administered at 20 mg/kg. ^[10]	^{[8][10]}
Antibacterial	Carbapenem-resistant Acinetobacter baumannii	In vitro	Inhibits growth at a concentration of 200 µg/ml.	^[10]

Experimental Protocols

In Vivo Anti-inflammatory Activity Assessment: Carrageenan-Induced Rat Paw Edema

This protocol outlines the widely used carrageenan-induced paw edema model to evaluate the acute anti-inflammatory activity of **16-Epiestriol**.^{[1][2][11]}

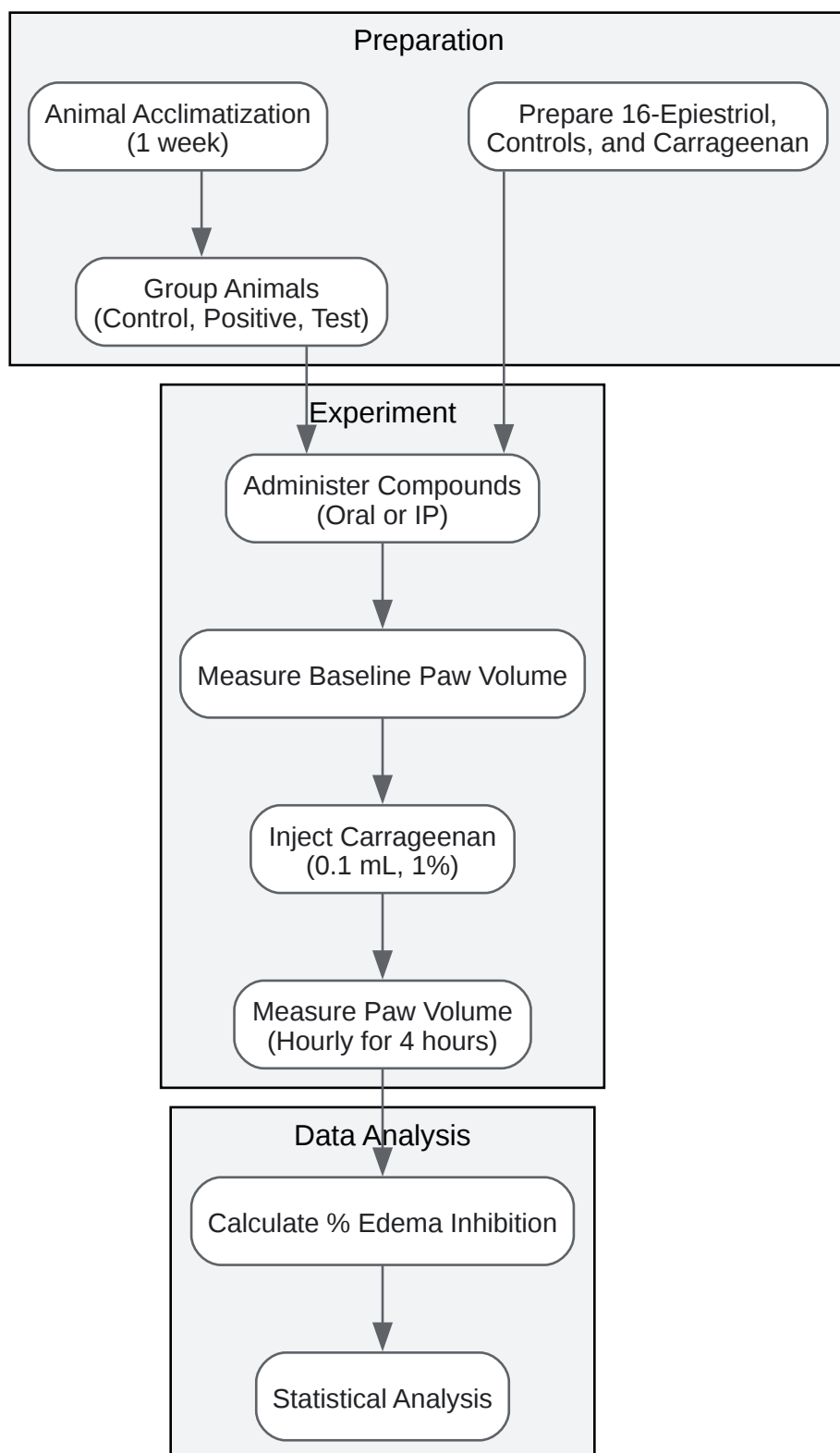
Materials:

- Male Wistar or Sprague-Dawley rats (150-200g)
- **16-Epiestriol**
- Carrageenan (1% w/v in sterile saline)
- Positive control (e.g., Prednisolone, 10 mg/kg)[2]
- Vehicle control (e.g., 1% Tween-80 in saline)[2]
- Plethysmometer or digital calipers
- Syringes and needles

Procedure:

- Animal Acclimatization: House the rats under standard laboratory conditions for at least one week prior to the experiment, with free access to food and water.
- Grouping: Divide the animals into groups (n=4-6 per group): Vehicle control, positive control, and **16-Epiestriol** treatment groups at various doses.
- Compound Administration: Administer **16-Epiestriol** (e.g., 20 mg/kg), the positive control, or the vehicle control via oral gavage or intraperitoneal injection.[2][10]
- Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.[3]
- Edema Measurement: Measure the paw volume or thickness using a plethysmometer or digital calipers at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours post-carrageenan injection).[2][3]
- Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group using the following formula: % Inhibition = $[(V_c - V_t) / V_c] \times 100$ Where V_c is the average paw volume/thickness in the control group and V_t is the average paw volume/thickness in the treated group.

Experimental Workflow for Carrageenan-Induced Paw Edema Assay

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Caption: Workflow for assessing the anti-inflammatory activity of **16-Epiestriol**.

In Vitro Antibacterial Activity Assessment: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of **16-Epiestriol** against *Acinetobacter baumannii* using the broth microdilution method.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

Materials:

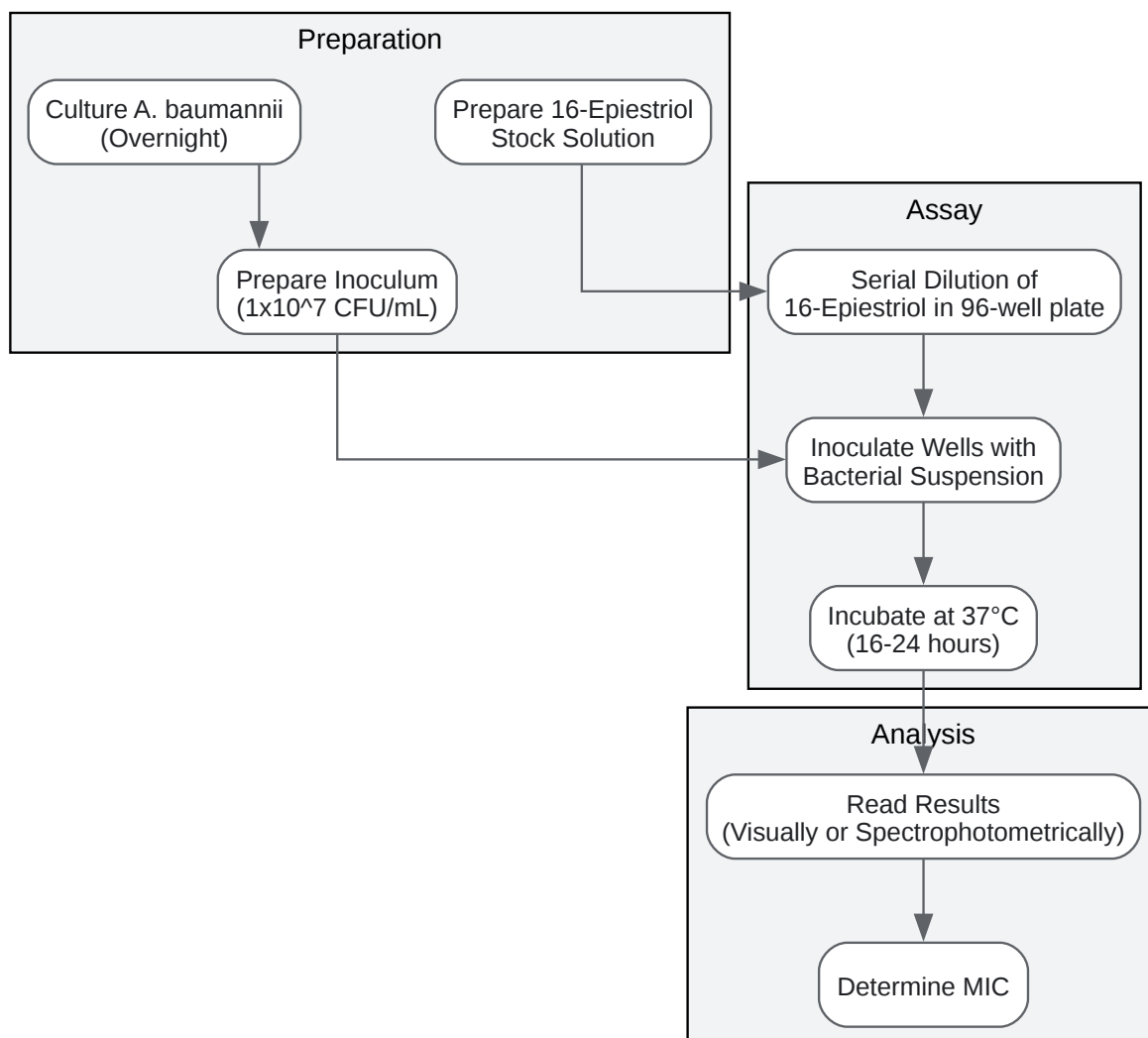
- *Acinetobacter baumannii* strain (e.g., ATCC 17978)
- **16-Epiestriol**
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well microtiter plates
- Spectrophotometer
- Incubator (37°C)

Procedure:

- Inoculum Preparation:
 - Culture *A. baumannii* on a suitable agar plate overnight at 37°C.
 - Suspend a single colony in CAMHB and incubate at 37°C with shaking until the mid-log phase is reached.
 - Adjust the bacterial suspension to a concentration of approximately 1×10^7 CFU/mL in CAMHB.[\[12\]](#)
- Serial Dilution of **16-Epiestriol**:

- Prepare a stock solution of **16-Epiestriol** in a suitable solvent (e.g., DMSO).
- In a 96-well microtiter plate, perform a two-fold serial dilution of the **16-Epiestriol** stock solution in CAMHB to achieve a range of desired concentrations.
- Inoculation:
 - Add 50 µL of the adjusted bacterial suspension to each well containing the serially diluted **16-Epiestriol**.
 - Include a positive control (bacteria without **16-Epiestriol**) and a negative control (broth only).
- Incubation:
 - Incubate the microtiter plate at 37°C for 16-24 hours.[\[15\]](#)
- MIC Determination:
 - After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of **16-Epiestriol** that completely inhibits visible bacterial growth.
 - Alternatively, measure the optical density (OD) at 600 nm using a microplate reader.

Experimental Workflow for MIC Determination



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Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of **16-Epiestriol**.

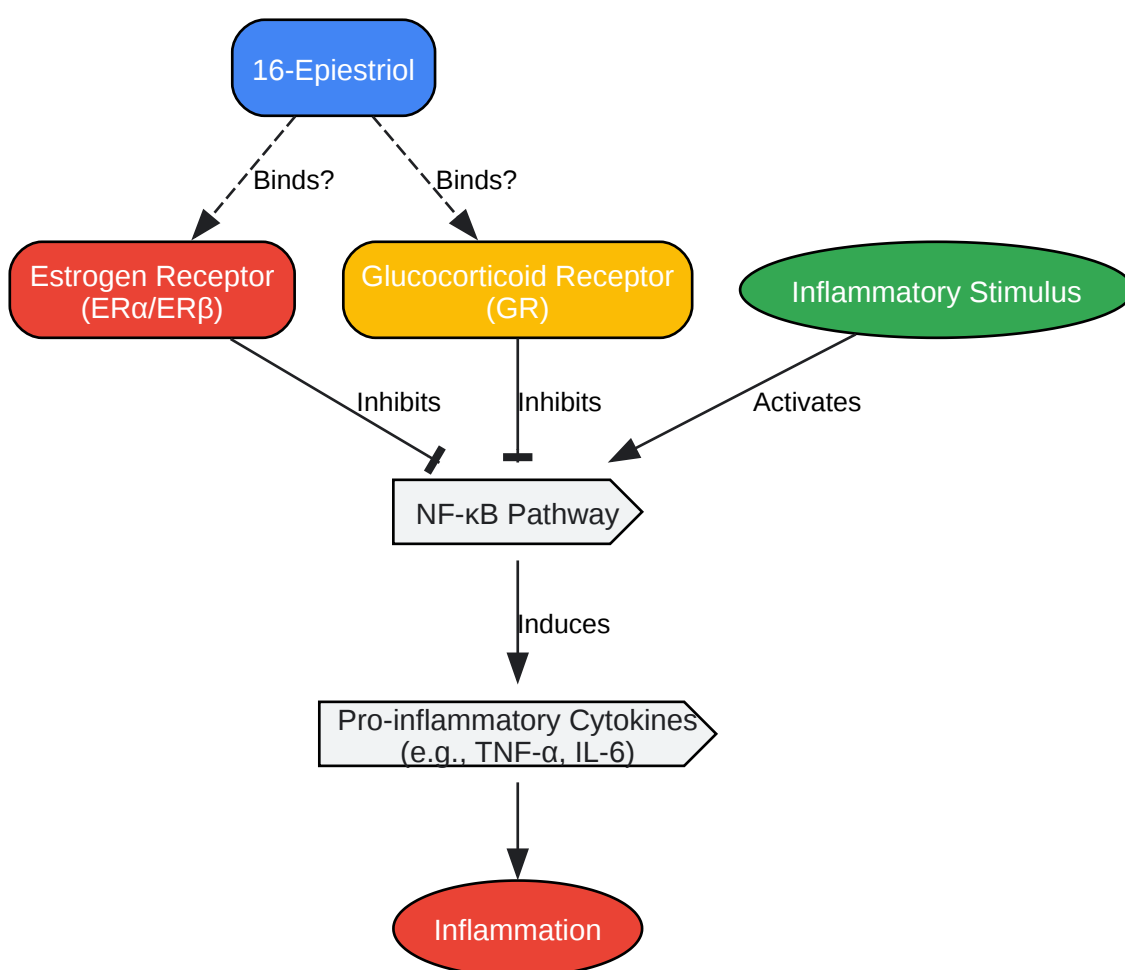
Potential Signaling Pathways and Mechanism of Action

While the precise molecular mechanisms of **16-Epiestriol** are still under investigation, its anti-inflammatory and antibacterial effects suggest interactions with specific cellular pathways.

Anti-inflammatory Action

16-Epiestriol's anti-inflammatory properties, distinct from glucocorticoids, may involve the modulation of inflammatory mediator production. As a metabolite of estrone, its actions could be mediated through estrogen receptors (ER α and ER β), which are known to have roles in regulating inflammatory responses. Some evidence also suggests that certain steroids can act as Glucocorticoid Receptor agonists, which could be another avenue of investigation.[5]

Hypothesized Anti-inflammatory Signaling Pathway



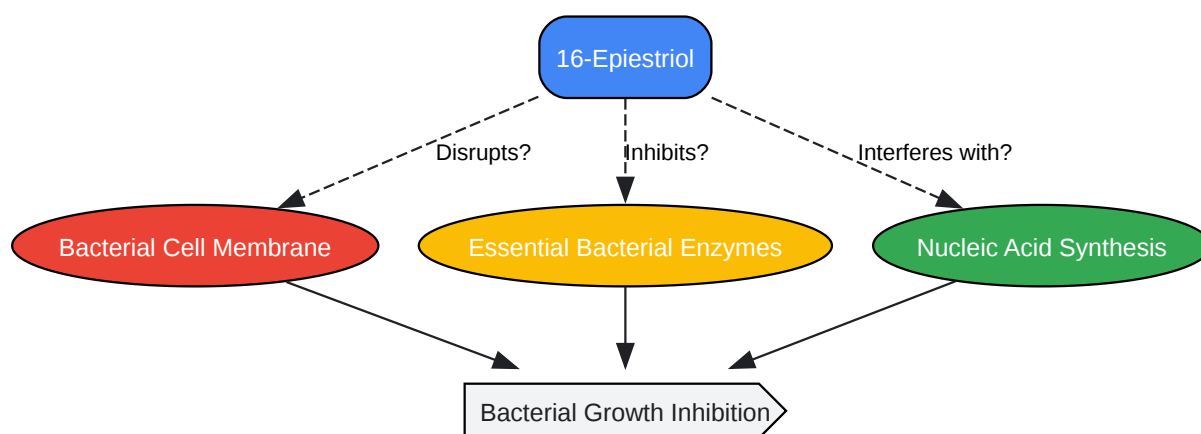
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Caption: Hypothesized anti-inflammatory mechanism of **16-Epiestriol**.

Antibacterial Action

The mechanism by which **16-Epiestriol** inhibits the growth of multidrug-resistant bacteria like *Acinetobacter baumannii* is not yet fully elucidated. Potential mechanisms could involve the disruption of the bacterial cell membrane, inhibition of essential enzymes, or interference with nucleic acid synthesis. Further research is required to identify the specific molecular targets.

Potential Antibacterial Mechanisms of Action



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Caption: Potential antibacterial mechanisms of **16-Epiestriol**.

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